molecular formula C16H15N3O3 B14177853 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester

Cat. No.: B14177853
M. Wt: 297.31 g/mol
InChI Key: JPPXCVSPUPAURT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer treatment due to their ability to inhibit specific signaling pathways .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of pyrrolopyridine derivatives with appropriate reagents under controlled conditions. For instance, the preparation might involve the use of ethyl esters and aminophenoxy compounds in the presence of catalysts and solvents to facilitate the reaction . Industrial production methods often scale up these reactions using optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolopyridine derivatives .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester involves the inhibition of specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester can be compared with other pyrrolopyridine derivatives, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activities and applications. The unique aminophenoxy group in this compound contributes to its specific inhibitory effects on FGFRs, making it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

ethyl 4-(4-aminophenoxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H15N3O3/c1-2-21-16(20)13-9-12-14(7-8-18-15(12)19-13)22-11-5-3-10(17)4-6-11/h3-9H,2,17H2,1H3,(H,18,19)

InChI Key

JPPXCVSPUPAURT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)OC3=CC=C(C=C3)N

Origin of Product

United States

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